molecular formula C9H6Cl2N2S2 B2404343 4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine CAS No. 1164529-99-0

4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine

Cat. No. B2404343
CAS RN: 1164529-99-0
M. Wt: 277.18
InChI Key: BLHGSVBPZBUAOC-XFXZXTDPSA-N
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Description

4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine is an organic compound belonging to the class of dithiazolimines. It is a white crystalline solid that is soluble in organic solvents. This compound has a wide range of applications in the field of organic synthesis and has been used in a variety of scientific research experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine is involved in various synthesis and chemical reactions. For instance, it participates in the synthesis of 3-Aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile, indicating its role in the production of quinazolin-4-ones with diverse aryl groups (Chang & Kim, 2002). Additionally, this compound is crucial in the synthesis of (4-chloro-1,2,3-dithiazolylidene)malononitrile, a product formed through reactions with dimethylsulfonium dicyanomethylide (Kalogirou & Koutentis, 2009).

Derivatives and Complex Compounds

This chemical is involved in the formation of complex compounds, such as N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl cyanide, showcasing its versatility in creating varied molecular structures (Koyioni & Koutentis, 2019). Moreover, it plays a role in forming benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, indicating its significance in synthesizing various heterocyclic compounds (Emayan et al., 1997).

Antibacterial Activity

Research on pyrazole imines and azetidinone compounds, involving the use of this chemical, has explored their antibacterial activity, highlighting potential pharmaceutical applications (Mistry & Desai, 2005).

Novel Synthetic Methods

The compound is utilized in novel synthetic methods for creating diverse molecular structures, such as the synthesis of 5-aminothiazolium salts (Berrée et al., 1993) and the efficient preparation of 2-cyanoquinazolin-4(3H)-ones (Lee et al., 1998).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential as corticotrophin-releasing factor receptor antagonists, a crucial aspect in developing new therapeutic agents (Gully et al., 2002).

Anticancer Potential

The compound's derivatives have been evaluated for their anticancer properties, contributing to ongoing research in cancer treatment (Gomha et al., 2017).

properties

IUPAC Name

4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGSVBPZBUAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-chloro-2-methylphenyl)-5-dithiazolimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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